N-[3-(1-benzofuran-2-yl)propyl]adamantane-1-carboxamide
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Overview
Description
N-[3-(1-benzofuran-2-yl)propyl]adamantane-1-carboxamide is a synthetic compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound is a derivative of adamantane, a molecule known for its rigid, cage-like structure, and benzofuran, a heterocyclic compound with significant biological activity. The combination of these two moieties results in a compound with promising properties for various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1-benzofuran-2-yl)propyl]adamantane-1-carboxamide typically involves the following steps:
Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through various methods, including the cyclization of 2-hydroxyphenyl ketones or the use of palladium-catalyzed cross-coupling reactions.
Attachment of the Propyl Chain: The benzofuran ring is then functionalized with a propyl chain, often through alkylation reactions.
Formation of the Adamantane Carboxamide: The final step involves the coupling of the benzofuran-propyl intermediate with adamantane-1-carboxylic acid using amide bond formation techniques, such as the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1-benzofuran-2-yl)propyl]adamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzofuran moiety can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydrobenzofuran derivatives.
Substitution: The propyl chain and adamantane moiety can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation reagents like N-bromosuccinimide (NBS) or electrophilic aromatic substitution reagents can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran ring can yield benzofuran-2,3-dione, while reduction can produce dihydrobenzofuran derivatives.
Scientific Research Applications
N-[3-(1-benzofuran-2-yl)propyl]adamantane-1-carboxamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and catalysis.
Biology: The compound’s biological activity makes it a candidate for studies on cell signaling pathways and enzyme inhibition.
Medicine: Due to its potential therapeutic properties, it is being investigated for use in drug development, particularly for its anticancer and antiviral activities.
Industry: The compound’s stability and unique structure make it useful in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which N-[3-(1-benzofuran-2-yl)propyl]adamantane-1-carboxamide exerts its effects is still under investigation. it is believed to interact with specific molecular targets, such as enzymes and receptors, to modulate biological pathways. The benzofuran moiety is known to enhance the compound’s ability to cross cell membranes and interact with intracellular targets, while the adamantane structure provides stability and rigidity.
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds like 2,3-dihydrobenzofuran and benzofuran-2-carboxylic acid share the benzofuran core and exhibit similar biological activities.
Adamantane Derivatives: Compounds such as amantadine and rimantadine are well-known adamantane derivatives with antiviral properties.
Uniqueness
N-[3-(1-benzofuran-2-yl)propyl]adamantane-1-carboxamide is unique due to the combination of the benzofuran and adamantane moieties, which confer both biological activity and structural stability. This dual functionality makes it a versatile compound for various research applications.
Properties
IUPAC Name |
N-[3-(1-benzofuran-2-yl)propyl]adamantane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO2/c24-21(22-12-15-8-16(13-22)10-17(9-15)14-22)23-7-3-5-19-11-18-4-1-2-6-20(18)25-19/h1-2,4,6,11,15-17H,3,5,7-10,12-14H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYQLEJBBYCDVGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NCCCC4=CC5=CC=CC=C5O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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